![molecular formula C21H14F6O4 B024600 [4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate CAS No. 108050-41-5](/img/structure/B24600.png)

[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate

Overview

Description

[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate is a useful research compound. Its molecular formula is C21H14F6O4 and its molecular weight is 444.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Environmental Sustainability

- PHA Bioplastics and Biochemicals : Research by Somleva, Peoples, and Snell (2013) highlights the production of PHAs, bioplastics derived from microbial processes, emphasizing their renewable and biodegradable nature, which contrasts with persistent fluorinated compounds. The study suggests that PHAs can be engineered in bioenergy crops for sustainable materials production, indicating the potential environmental benefits over traditional, non-degradable polymers like many fluorinated substances (Somleva, Peoples, & Snell, 2013).

Degradation and Environmental Impact

- Microbial Degradation of Polyfluoroalkyl Chemicals : Liu and Mejia Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, which include substances with perfluoroalkyl moieties similar in resistance to degradation as fluorinated compounds in the query. Their findings suggest that understanding the biodegradation pathways of these substances is crucial for assessing environmental fate and potential impacts, highlighting the challenges posed by the persistence of such compounds (Liu & Mejia Avendaño, 2013).

Biomedical Applications

PHA for Medical Applications : Grigore et al. (2019) discuss the properties and applications of PHAs in the biomedical field, noting their biocompatibility and biodegradability. This research underscores the potential of PHAs, including those modified for specific properties, in developing medical devices and materials, offering a sustainable alternative to conventional plastics (Grigore et al., 2019).

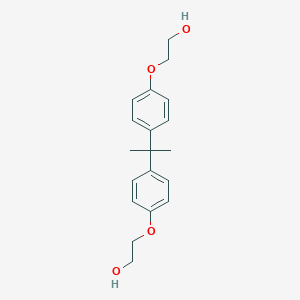

Occupational Exposure to Bisphenol A (BPA) : Although not directly related, the study by Ribeiro, Ladeira, and Viegas (2017) on BPA, a well-known industrial chemical with estrogenic activity, reflects concerns regarding occupational exposure to synthetic compounds, including fluorinated chemicals. This research highlights the need for awareness and evaluation of health risks associated with exposure to synthetic chemicals in the workplace (Ribeiro, Ladeira, & Viegas, 2017).

Mechanism of Action

Mode of Action

The presence of the hexafluoroisopropyl group suggests that it may interact with its targets through hydrophobic interactions and hydrogen bonding .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Hexafluoroisopropyl-containing compounds have been shown to facilitate friedel–crafts-type reactions and enhance the efficiency of certain cycloaddition reactions .

Pharmacokinetics

The hexafluoroisopropyl group is known to have a high boiling point and a relatively high density, which could impact the compound’s absorption, distribution, metabolism, and excretion .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of studies on this specific compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the hexafluoroisopropyl group is stable under a wide range of conditions, suggesting that the compound may be relatively stable in various environments .

Properties

IUPAC Name |

[4-[1,1,1,3,3,3-hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F6O4/c1-3-17(28)30-15-9-5-13(6-10-15)19(20(22,23)24,21(25,26)27)14-7-11-16(12-8-14)31-18(29)4-2/h3-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTUJDINRYGMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C=C)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)